Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrazole ring and a thiazole ring, both of which are fused with phenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
The synthesis of Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized in the presence of ethyl bromoacetate to yield the final product . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Chemical Reactions Analysis
Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and proteins that are crucial for cell proliferation and survival. For example, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl (2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound has a similar structure but includes a pyrimidine ring, which may confer different biological activities.
Ethyl (2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound contains a thienyl group, which can affect its chemical reactivity and biological properties.
Properties
CAS No. |
137576-93-3 |
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Molecular Formula |
C21H17N3O2S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
ethyl 2-(1,3-diphenylpyrazol-4-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H17N3O2S/c1-2-26-21(25)18-14-27-20(22-18)17-13-24(16-11-7-4-8-12-16)23-19(17)15-9-5-3-6-10-15/h3-14H,2H2,1H3 |
InChI Key |
IPFMOSSSVHTBLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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